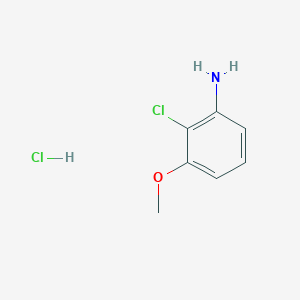

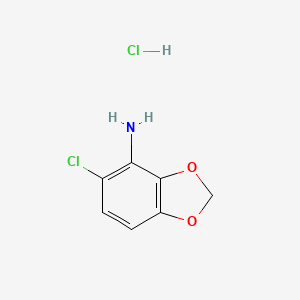

5-Chloro-1,3-benzodioxol-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

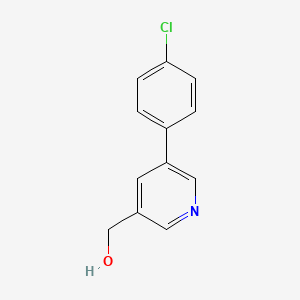

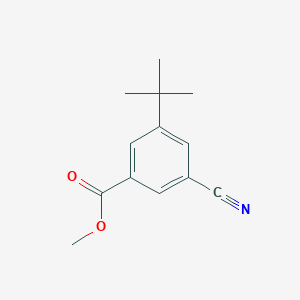

5-Chloro-1,3-benzodioxol-4-amine;hydrochloride is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 . This compound belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .

Physical And Chemical Properties Analysis

The boiling point of 5-Chloro-1,3-benzodioxol-4-amine;hydrochloride is 275.1°C at 760 mmHg . The compound is stored at a temperature between 2-8°C . It appears as a white to yellow solid .Applications De Recherche Scientifique

Metabolism Studies

A study on the metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration was conducted to understand the compound's metabolic fate. The research found that a significant portion of the administered dose was excreted in urine within the first 12 hours, with the main metabolite being a demethylenated monosulfate conjugate. This study suggests the compound's complex metabolic pathways, similar to other methylenedioxyphenyl compounds (Athersuch et al., 2007).

Synthetic Applications

Research on the synthesis and spectral analysis of N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine revealed the potential for creating compounds with moderate antibacterial activity. This study highlights the compound's utility as a precursor in synthetic chemistry, especially in developing new molecules with potential biological activities (Aziz‐ur‐Rehman et al., 2015).

Photoinitiator Efficiency

An investigation into the influence of benzodioxole derivatives on the photoinitiation efficiency of benzophenone systems found that substituents at the 5-position of the phenyl ring significantly affect reactivity. This research suggests the potential use of such compounds in photoinitiated polymerization processes, with implications for materials science and engineering (Yang et al., 2012).

Anticancer and Antibacterial Agents

A study on the eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives explored their anticancer, DNA-binding, and antibacterial properties. This research identified compounds with greater activity than standard references, highlighting the therapeutic potential of benzodioxole derivatives in medicinal chemistry (Gupta et al., 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 are also associated with the compound , indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

Target of Action

The primary target of 5-chloro-1,3-benzodioxol-4-amine hydrochloride is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to cell migration, adhesion, and differentiation .

Result of Action

Given its target, it is likely that the compound influences cell behavior, potentially affecting processes like cell migration, adhesion, and differentiation .

Propriétés

IUPAC Name |

5-chloro-1,3-benzodioxol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-2H,3,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCANCLCZRBNYLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorobenzo[d][1,3]dioxol-4-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)